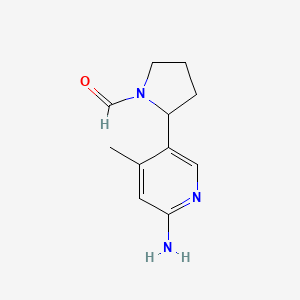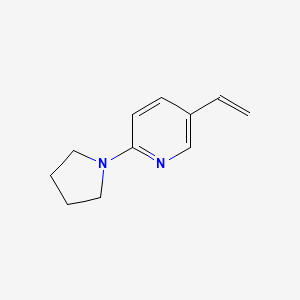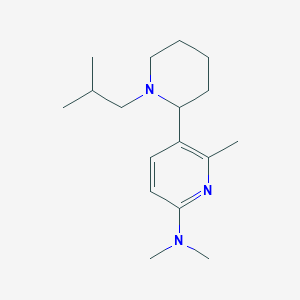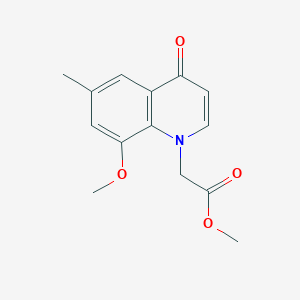![molecular formula C15H21N3O2 B11805961 tert-Butyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B11805961.png)
tert-Butyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate is a heterocyclic compound that serves as a building block in chemical synthesis. It is a derivative of bipyridine, which is known for its applications in coordination chemistry and catalysis.
Preparation Methods
The synthesis of tert-Butyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate typically involves the reaction of bipyridine derivatives with tert-butyl carbamate under specific conditions. Industrial production methods may include palladium-catalyzed cross-coupling reactions, which are efficient for large-scale synthesis .
Chemical Reactions Analysis
tert-Butyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, with reagents like sodium hydride.
Palladium-catalyzed reactions: These are used for coupling reactions, forming complex structures.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and catalysts
Mechanism of Action
The mechanism of action of tert-Butyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites, thereby influencing the activity of proteins and other biomolecules .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate: A furan derivative used in chemical synthesis.
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate: Another derivative with applications in organic synthesis.
tert-Butyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate stands out due to its unique bipyridine structure, which offers distinct properties and reactivity compared to other tert-butyl carbamate derivatives.
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
tert-butyl N-[3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-13-11(7-6-10-17-13)12-8-4-5-9-16-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,18,19) |
InChI Key |
JFBAJDLWQMLCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C2=NCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B11805890.png)


![3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11805902.png)



![(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B11805931.png)





